molecular formula C9H5Br2N B189538 1,3-Dibromoisoquinoline CAS No. 53987-60-3

1,3-Dibromoisoquinoline

Cat. No. B189538
CAS RN: 53987-60-3
M. Wt: 286.95 g/mol
InChI Key: JXDSEHLVLUASEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dibromoisoquinoline involves several stages . One method involves heating at 180℃ for 2 hours, followed by cooling with ice . Another method involves the use of phosphorous tribromide and phosphoric tribromide .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromoisoquinoline is represented by the formula C9H5Br2N . The InChI key for this compound is JXDSEHLVLUASEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Dibromoisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .

Scientific Research Applications

Asymmetric Synthesis

1,3-Dibromoisoquinoline derivatives are used in asymmetric synthesis. For instance, 5,8-Dibromoisoquinoline derivatives have been used to synthesize asymmetric 1-substituted tetrahydroisoquinolines, demonstrating good chemical yields and high stereoselectivity. These derivatives provide a method for synthesizing enantiopure forms of complex molecules like homolaudanosine (Itoh et al., 2001).

Antitumor Agents

Some isoquinoline derivatives show potent antitumor properties. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione exhibited significant cytotoxicity in various cell lines, indicating its potential as an antitumor agent (Mukherjee et al., 2010).

Pharmacokinetics and Metabolism Studies

Tetrahydroisoquinolines, related to 1,3-Dibromoisoquinoline, have been studied for their pharmacokinetics and metabolism. For example, 1−(3′−bromophenyl)−heliamine, an anti-arrhythmia agent and a synthetic tetrahydroisoquinoline, was characterized in rats to understand its absorption and metabolism (Xi et al., 2022).

Lattice Inclusion Host Synthesis

Tetrabromo diquinoline derivatives, related to 1,3-Dibromoisoquinoline, have been synthesized and investigated for their potential as lattice inclusion hosts. These compounds demonstrate unique properties by assembling into molecular staircases and including guests in parallel channels (Marjo et al., 2001).

Poly(ADP-ribose)polymerase-1 Inhibitors

Quinoline-8-carboxamides, a class including 1,3-Dibromoisoquinoline derivatives, have been designed as inhibitors of poly(ADP-ribose)polymerase-1, an important target enzyme in drug design. These inhibitors have various therapeutic activities (Lord et al., 2009).

Mechanisms of Anticancer Action

Novel diisoquinoline derivatives, related to 1,3-Dibromoisoquinoline, have been studied for their anticancer activity and mechanisms in human gastric cancer cells. These studies help in understanding the potential of these compounds for treating gastric cancer (Pawlowska et al., 2018).

Malaria Therapy

Some isoquinoline derivatives are used in the therapy of latent malaria. 8-Aminoquinoline therapy represents a significant development in this area, demonstrating the importance of this class of compounds in infectious disease treatment (Baird, 2019).

Synthesis of Anticancer Agents

1,3-Dibromoisoquinoline derivatives have been synthesized for evaluation as potential anticancer agents, highlighting the versatility of these compounds in drug development (Redda et al., 2010).

Therapeutics and Drug Discovery

A review of tetrahydroisoquinolines, including 1,3-Dibromoisoquinoline, in therapeutics, has emphasized their potential in drug discovery, especially for cancer and CNS disorders (Singh & Shah, 2017).

Safety And Hazards

1,3-Dibromoisoquinoline is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,3-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDSEHLVLUASEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348839
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromoisoquinoline

CAS RN

53987-60-3
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M SHIRAIWA, T SAKAMOTO… - Chemical and …, 1983 - jstage.jst.go.jp
Chan 1 propanol (9), which was obtained by the catalytic reduction of 7 over palladium charcoal, was readily cyclized to the pyrrolo [l, 2-b] isoquinoline (10), together with a small …
Number of citations: 9 www.jstage.jst.go.jp
K Murtagh, BA Sweetman, PJ Guiry - Pure and applied chemistry, 2006 - degruyter.com
The synthesis of new tridentate, isoquinoline-derived ligands, involving successive Suzuki cross-coupling reactions, is described. We were able to resolve 1-[3-(2-hydroxy-phenyl)-…
Number of citations: 17 www.degruyter.com
JM Muchowski - Arkivoc, 2005 - arkat-usa.org
Methylthio-3-lithioisoquinoline 5a is readily generated from 1-methylthio-3-bromoisoquinoline 5b and n-butyllithium in THF solution at–78 ºC. This lithium derivative was reacted with …
Number of citations: 5 www.arkat-usa.org
GM Sanders, M van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
Reactions of some aminobromo‐ and dibromoisoquinolines with KNH 2 in liquid NH 3 have been investigated. Compounds with an amino group and a bromo atom in positions α to the …
Number of citations: 1 onlinelibrary.wiley.com
MD Nair, MS Premila, FD Popp, FF Duarte… - Wiley Online Library
A large number of alkaloids and other natural products carry the isoquinoline skeleton. These natural products provide the basis for many intensive efforts towards the development of …
Number of citations: 0 onlinelibrary.wiley.com
T Funayama, M Kato, H Kosugi, M Yagi… - Bulletin of the …, 2000 - journal.csj.jp
The lowest excited triplet (T 1 ) state of 3,3 ′ -biisoquinoline(dicyano)platinum(II), [Pt(CN) 2 (i-biq)] was examined by time-resolved electron paramagnetic resonance (TREPR) and …
Number of citations: 9 www.journal.csj.jp
HA Paine, A Nathubhai, ECY Woon… - Bioorganic & Medicinal …, 2015 - Elsevier
Tankyrases-1 and -2 (TNKS-1 and TNKS-2) have three cellular roles which make them important targets in cancer. Using NAD + as a substrate, they poly(ADP-ribosyl)ate TRF1 (…
Number of citations: 32 www.sciencedirect.com
AR Osborn, K Schofield, LN Short - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… A similar sequence of reactions with 1 : 3-dibromoisoquinoline, obtained from homophthalimide, was not advantageous. 5-Nitroisoquinoline was best reduced to the amine with …
Number of citations: 5 pubs.rsc.org
BA Sweetman, PJ Guiry - Tetrahedron, 2018 - Elsevier
The synthesis and resolution of new tridentate isoquinoline-derived ligands has been developed. The key steps in the synthetic sequence include successive, chemo-selective Suzuki-…
Number of citations: 5 www.sciencedirect.com
B Breit, W Seiche - Angewandte Chemie International Edition, 2005 - Wiley Online Library
The odd couple: Inspired by the principle of DNA base pairing a conceptually new approach for the generation of a heterobidentate-ligand library based on self-assembly through …
Number of citations: 169 onlinelibrary.wiley.com

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